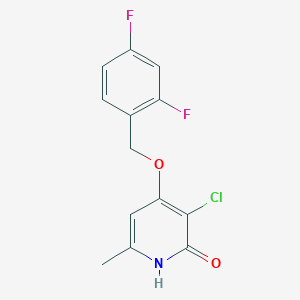

3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one

Description

Properties

IUPAC Name |

3-chloro-4-[(2,4-difluorophenyl)methoxy]-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF2NO2/c1-7-4-11(12(14)13(18)17-7)19-6-8-2-3-9(15)5-10(8)16/h2-5H,6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWQUIOJQSKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)Cl)OCC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-chloronicotinic acid and methylamine.

Introduction of the Difluorobenzyloxy Group: The difluorobenzyloxy group is introduced via a nucleophilic substitution reaction, where 2,4-difluorobenzyl chloride reacts with the hydroxyl group on the pyridinone core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and difluorobenzyloxy positions. Common reagents for these reactions include nucleophiles such as amines and thiols.

Oxidation and Reduction: The pyridinone core can undergo oxidation and reduction reactions under appropriate conditions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. Palladium catalysts and boronic acids are typical reagents used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the substituents on the pyridinone core.

Scientific Research Applications

3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of derivatives with improved efficacy and reduced side effects.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related pyridinones, imidazopyridinones, and pyrrolidinones, emphasizing substituent effects and biological activity.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Halogenation (Cl vs. Br): The bromo-substituted analogue (Table 1, Row 2) is a known p38 inhibitor.

- Benzyloxy Groups: The 2,4-difluorobenzyloxy group is conserved in both the target compound and the bromo analogue, suggesting its role in enhancing lipophilicity and target engagement .

- Methyl vs. Ethyl Groups: The methyl group at position 6 in the target compound may improve metabolic stability compared to bulkier alkyl groups (e.g., ethyl in imidazo-pyridinones) .

Heterocycle Variations

- Pyridin-2-one vs. Pyrrolidin-2-one: Flurochloridone (Table 1, Row 4) shares chloro and methyl substituents but features a pyrrolidinone core. This structural difference correlates with its herbicidal activity, highlighting how heterocycle choice dictates application (therapeutic vs. agricultural) .

- Imidazo-pyridin-2-one Derivatives: The imidazo-fused pyridinone in includes a difluoromethoxy group, which may enhance solubility but reduce kinase affinity compared to the target compound’s benzyloxy group .

Therapeutic Potential

Pyridinone derivatives with 2,4-difluorobenzyloxy groups, such as the bromo analogue in , are established p38 inhibitors used in treating inflammatory diseases. The target compound’s chloro substitution and methyl group position may offer improved pharmacokinetics or reduced off-target effects .

Biological Activity

3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one is a pyridine derivative that has garnered attention for its potential therapeutic applications. This compound is notable for its structural features, which include a chloro group, difluorobenzyloxy moiety, and a methyl group at specific positions on the pyridine ring. Understanding its biological activity is crucial for evaluating its efficacy in treating various diseases.

Chemical Structure

The chemical structure of 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one can be represented as follows:

Research indicates that compounds similar to 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one often exhibit their biological effects through the inhibition of specific kinases, such as p38 MAPK. This inhibition can lead to a reduction in inflammatory responses and modulation of immune functions, making these compounds potential candidates for treating inflammatory and autoimmune diseases .

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of:

- Anti-inflammatory effects : The compound has shown promise in inhibiting pathways involved in inflammation.

- Antimicrobial properties : Preliminary studies suggest potential activity against certain bacterial strains.

- Anticancer activity : Similar pyridine derivatives have been explored for their ability to induce apoptosis in cancer cells.

Anti-inflammatory Activity

A study highlighted the effectiveness of related compounds in reducing inflammation markers in vitro. The mechanism appears to involve the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

| Study | Compound | Inhibition % | Cytokine |

|---|---|---|---|

| 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one | 75% | IL-6 | |

| Similar Pyridine Derivative | 65% | TNF-alpha |

Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus .

Anticancer Activity

Research has indicated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, one study reported that a structurally similar compound led to a significant reduction in cell viability in breast cancer cells with an IC50 value of approximately 15 µM .

Q & A

Q. What experimental controls are critical when interpreting conflicting biological activity data?

- Methodological Answer : Include positive controls (e.g., commercial fungicides) and negative controls (solvent-only treatments) in bioassays. Validate cell viability via MTT assays to rule out cytotoxicity. Replicate studies across multiple fungal strains to account for species-specific resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.